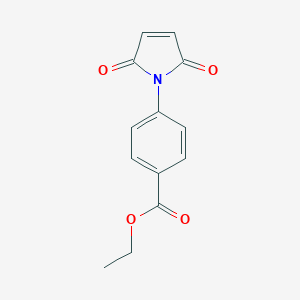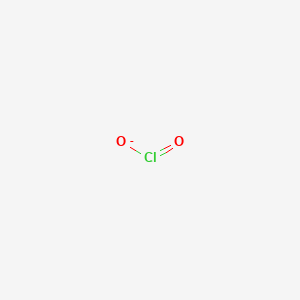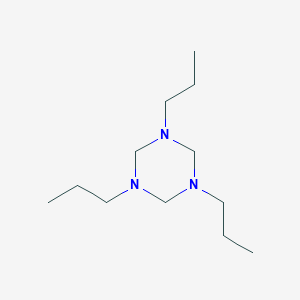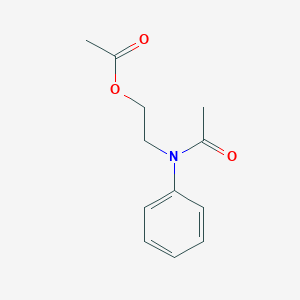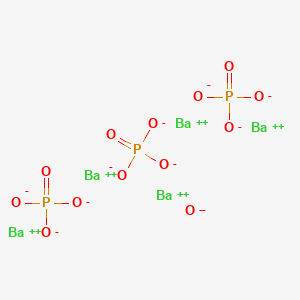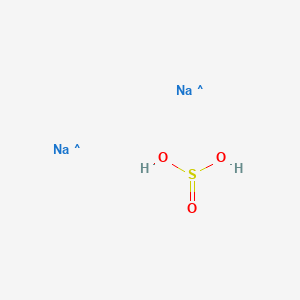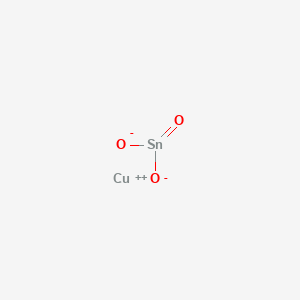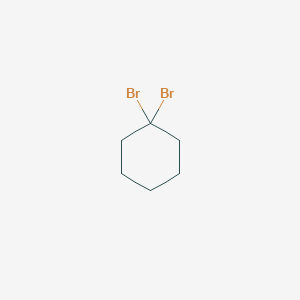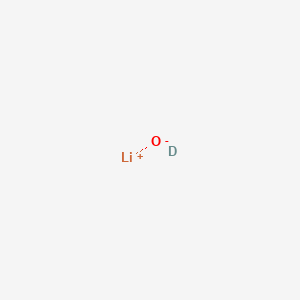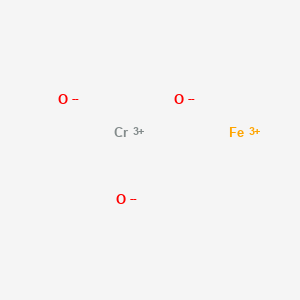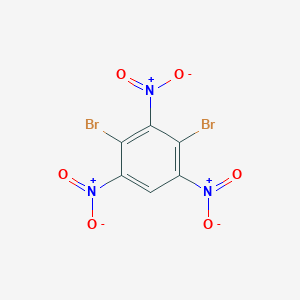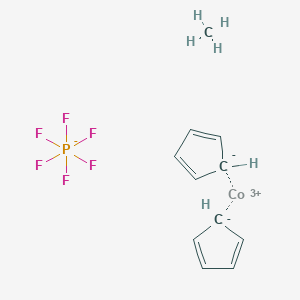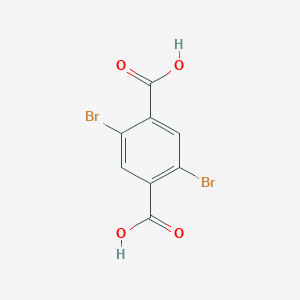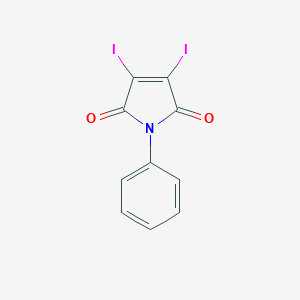
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione (DIPP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated pyrrole derivative that has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
作用機序
The mechanism of action of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has also been shown to have antioxidant properties and may protect against oxidative stress.
生化学的および生理学的効果
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione in lab experiments is its relatively simple synthesis method. It can be easily synthesized using standard laboratory equipment. Additionally, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has unique properties that make it a useful starting material for the synthesis of complex organic molecules.
One limitation of using 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione. One area of interest is the development of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione-based materials for use in organic electronics. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has unique properties that make it a promising building block for the synthesis of novel organic materials.
Another area of interest is the investigation of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione as a potential therapeutic agent for the treatment of neurodegenerative disorders. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In conclusion, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
合成法
The synthesis of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione involves the reaction of 3,4-dihydroxyphenylacetic acid with iodine and acetic anhydride. The resulting product is then treated with oxalyl chloride and pyrrole to yield 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been used as a building block for the synthesis of novel organic materials. Its unique properties, such as its halogenation and pyrrole ring, make it a useful starting material for the synthesis of complex organic molecules.
特性
CAS番号 |
15051-40-8 |
|---|---|
製品名 |
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione |
分子式 |
C10H5I2NO2 |
分子量 |
424.96 g/mol |
IUPAC名 |
3,4-diiodo-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H5I2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H |
InChIキー |
MMTOMXCXSFHOJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)I)I |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
